
1,4-BIS(GLYCIDYLOXY)BENZENE
Overview
Description
1,4-BIS(GLYCIDYLOXY)BENZENE, also known as hydroquinone diglycidyl ether, is an organic compound with the molecular formula C12H14O4. It is a type of epoxide, characterized by the presence of two glycidyl groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-BIS(GLYCIDYLOXY)BENZENE can be synthesized through the reaction of hydroquinone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Reaction of Hydroquinone with Epichlorohydrin: Hydroquinone reacts with epichlorohydrin to form an intermediate.
Base-Catalyzed Epoxidation: The intermediate undergoes epoxidation in the presence of a base to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(GLYCIDYLOXY)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The glycidyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-BIS(GLYCIDYLOXY)BENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: It is used in the production of epoxy resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of 1,4-BIS(GLYCIDYLOXY)BENZENE involves its ability to form covalent bonds with various substrates. The glycidyl groups can react with nucleophiles, leading to the formation of stable adducts. This property is exploited in its use as a cross-linking agent in polymer chemistry and as a probe in biological studies .
Comparison with Similar Compounds
Similar Compounds
1,3-BIS(GLYCIDYLOXY)BENZENE: Similar to 1,4-BIS(GLYCIDYLOXY)BENZENE but with glycidyl groups attached to the 1 and 3 positions of the benzene ring.
Resorcinol Diglycidyl Ether: Another epoxide with similar properties but derived from resorcinol.
Hydroquinone Bis(2-hydroxyethyl) Ether: A derivative of hydroquinone with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient cross-linking and reactivity with nucleophiles. This makes it particularly valuable in applications requiring strong and stable covalent bonds .
Properties
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPIGPPWAJCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61846-29-5 | |
| Record name | Oxirane, 2,2′-[1,4-phenylenebis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61846-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883719 | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-01-6 | |
| Record name | 1,4-Bis(2,3-epoxypropoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2425-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthesis route for hydroquinone diglycidyl ether and what factors influence its yield?
A1: Hydroquinone diglycidyl ether is commonly synthesized through the reaction of hydroquinone with epichlorohydrin under alkaline conditions []. The use of a phase transfer catalyst like tetraethylammonium bromide is also common in this process []. Factors influencing the yield include the molar ratio of epichlorohydrin to hydroquinone, catalyst concentration, and the reaction time for ring closure. For instance, a yield of 80.5% was achieved with a molar ratio of 18:1 (epichlorohydrin: hydroquinone), a catalyst concentration of 1.0%, and a ring closure reaction time of 4 hours [].
Q2: How does the structure of hydroquinone diglycidyl ether lend itself to use in polymer chemistry?
A2: Hydroquinone diglycidyl ether is a bifunctional molecule, possessing two reactive epoxy groups. These epoxy groups readily participate in ring-opening reactions, making it a valuable crosslinking agent or chain extender in polymer synthesis [, ].
Q3: What are the potential advantages of using hydroquinone diglycidyl ether in cationic polymerization compared to other monomers?
A3: When copolymerized with specific spiro ortho esters like 1,4,6-trioxaspiro[4.4]nonane, hydroquinone diglycidyl ether can help produce elastomers with minimal volume change during polymerization []. This control over volumetric shrinkage is desirable in various applications where dimensional stability is crucial.
Q4: What unique properties does the incorporation of hydroquinone diglycidyl ether impart to cationic gemini surfactants?
A4: When incorporated into the spacer group of cationic gemini surfactants, hydroquinone diglycidyl ether introduces both rigidity (due to the 1,4-dioxyphenylene group) and flexibility (due to the 2-hydroxy-1,3-propylene groups) []. This combination contributes to a significant reduction in critical micelle concentration (CMC) compared to corresponding monomeric surfactants and influences surface tension properties [].
Q5: How is hydroquinone diglycidyl ether utilized in the development of corrosion-resistant coatings?
A5: Hydroquinone diglycidyl ether acts as a reactive component within a complex mixture that forms a corrosion-resistant dry powder coating []. While the exact mechanism is not detailed in the provided research, its presence contributes to the desired impermeable, water-resistant, and protective properties of the final coating.
Q6: What analytical techniques are commonly employed to characterize hydroquinone diglycidyl ether?
A6: Fourier transform infrared (FTIR) spectroscopy is a key technique used to confirm the structure of hydroquinone diglycidyl ether, particularly by identifying the characteristic peaks associated with epoxy groups and other functional groups []. Additionally, microscopic melting point apparatus is used to determine the melting point, offering another data point for compound identification and purity assessment [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


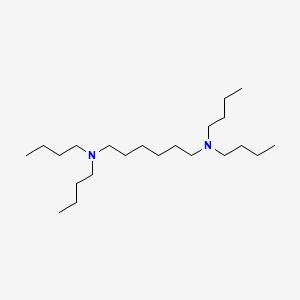
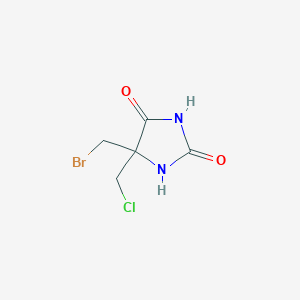
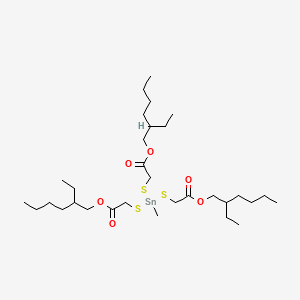


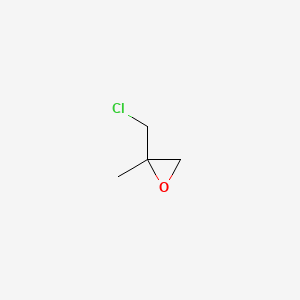
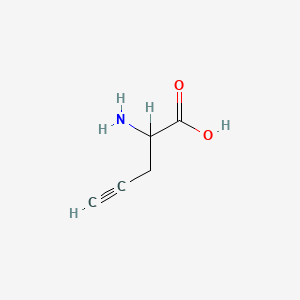
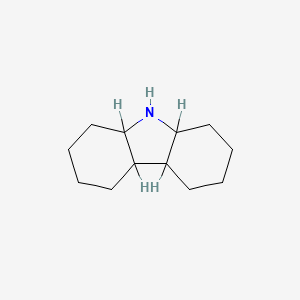
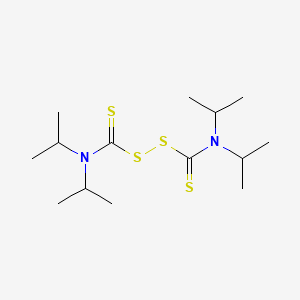

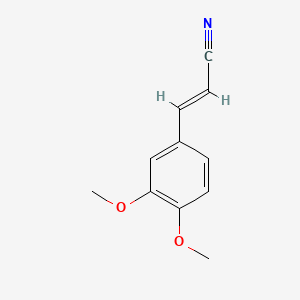
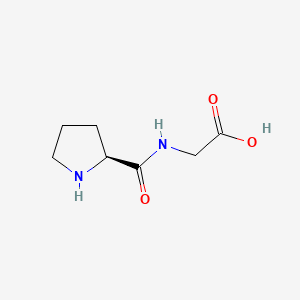
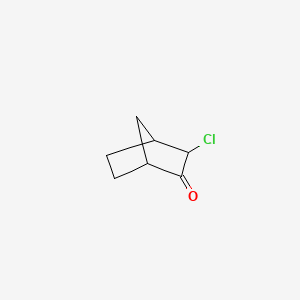
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
